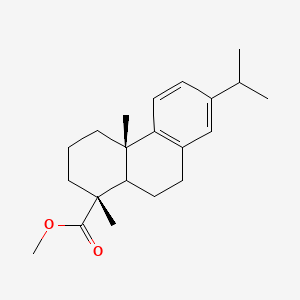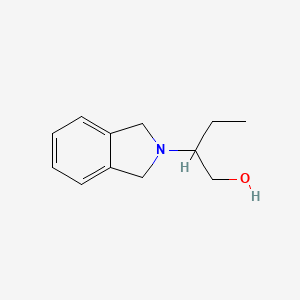
2-(1,3-Dihydroisoindol-2-yl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Isoindolin-2-yl)butan-1-ol is a chiral organic compound that features an isoindoline moiety attached to a butanol chain. The compound’s chirality arises from the presence of a stereocenter at the second carbon of the butanol chain. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Isoindolin-2-yl)butan-1-ol typically involves the following steps:
Formation of Isoindoline Moiety: The isoindoline ring can be synthesized through the reduction of isoindole derivatives.
Attachment to Butanol Chain: The isoindoline moiety is then attached to a butanol chain through a nucleophilic substitution reaction, where the isoindoline acts as a nucleophile.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce isoindole derivatives.
Chiral Resolution: Employing chiral catalysts or chiral resolution techniques to obtain the desired enantiomer.
化学反应分析
Types of Reactions
Oxidation: ®-2-(Isoindolin-2-yl)butan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Evaluated for its therapeutic properties in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and specialty chemicals.
作用机制
The mechanism of action of ®-2-(Isoindolin-2-yl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
(S)-2-(Isoindolin-2-yl)butan-1-ol: The enantiomer of the compound, with different stereochemistry.
2-(Isoindolin-2-yl)ethanol: A similar compound with a shorter carbon chain.
2-(Isoindolin-2-yl)propan-1-ol: A similar compound with a different carbon chain length.
Uniqueness
®-2-(Isoindolin-2-yl)butan-1-ol is unique due to its specific stereochemistry and the presence of the isoindoline moiety. This combination of features can result in distinct biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
2-(1,3-dihydroisoindol-2-yl)butan-1-ol |
InChI |
InChI=1S/C12H17NO/c1-2-12(9-14)13-7-10-5-3-4-6-11(10)8-13/h3-6,12,14H,2,7-9H2,1H3 |
InChI 键 |
OGAAQVONYOTBGB-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)N1CC2=CC=CC=C2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


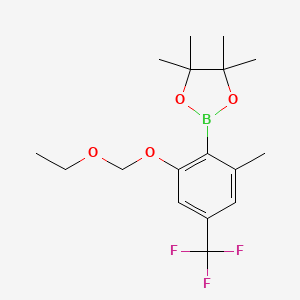
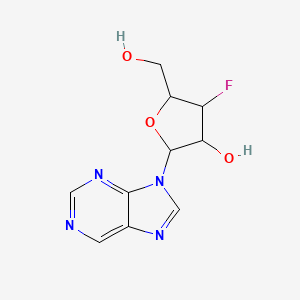
![3-Bromo-6-chloro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14784833.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14784840.png)
![tert-butyl N-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B14784854.png)
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14784858.png)
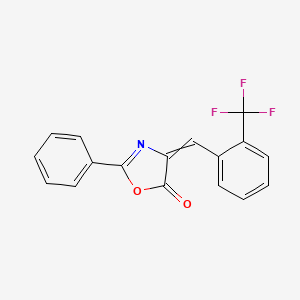
![6,6'-Di-tert-butyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14784872.png)
![(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14784880.png)
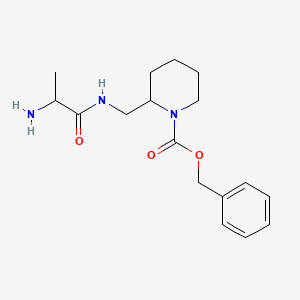
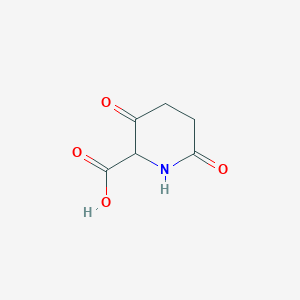
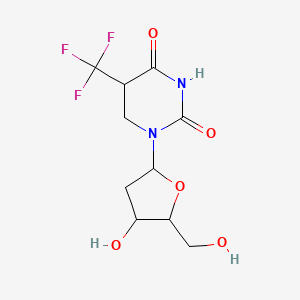
![1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14784923.png)
